

In-depth Technical Guide: 5-(2-Oxopropyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 5-(2-Oxopropyl)pyrrolidin-2-one

Cat. No.: B1422858

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone (or γ -lactam) core is a prevalent scaffold in a multitude of biologically active compounds and natural products, indicating its significance as a pharmacophore. While this specific derivative is commercially available for research purposes, detailed public domain data regarding its synthesis, comprehensive spectral analysis, and biological activity remains limited. This guide aims to consolidate the available information and provide a foundational understanding of its molecular structure and properties based on established chemical principles and data for related compounds.

Molecular Structure and Chemical Properties

5-(2-Oxopropyl)pyrrolidin-2-one is characterized by a five-membered lactam ring substituted at the 5-position with a propan-2-one group. The presence of both a lactam and a ketone functional group suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Chemical Identity

Property	Value	Source
IUPAC Name	5-(2-oxopropyl)pyrrolidin-2-one	Sigma-Aldrich
CAS Number	1369104-14-2	CymitQuimica[1]
Molecular Formula	C ₇ H ₁₁ NO ₂	CymitQuimica[1]
Molecular Weight	141.17 g/mol	CymitQuimica[1]
SMILES	<chem>CC(=O)CC1NC(=O)CC1</chem>	A2B Chem[2]
InChI Key	WUWQUORVSDHSEG-UHFFFAOYSA-N	Sigma-Aldrich

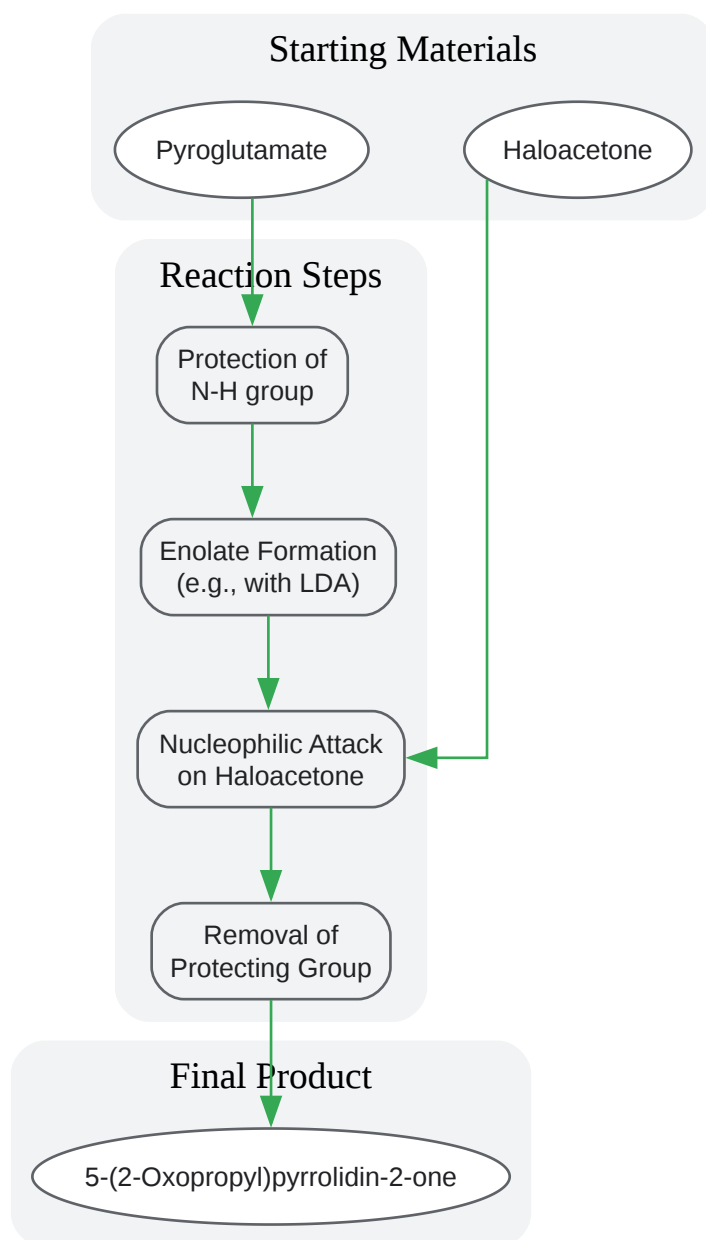
Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for **5-(2-Oxopropyl)pyrrolidin-2-one** are not readily available in the public domain. However, general synthetic strategies for 5-substituted pyrrolidin-2-ones can be postulated.

Potential Synthetic Pathways

A logical synthetic approach could involve the alkylation of a suitable pyroglutamate derivative. For instance, the enolate of a protected pyroglutamate could be reacted with a haloacetone, such as chloroacetone or bromoacetone. Another possibility includes the Michael addition of a pyroglutamate nucleophile to an appropriate α,β -unsaturated ketone.

A generalized workflow for a potential alkylation-based synthesis is outlined below.



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Postulated synthetic workflow for 5-(2-Oxopropyl)pyrrolidin-2-one.

Note: This represents a theoretical pathway. Experimental validation and optimization would be required.

Spectroscopic Data

While specific spectra for **5-(2-Oxopropyl)pyrrolidin-2-one** are not publicly available, predicted spectral characteristics can be inferred from its structure.

2.2.1. ¹H NMR Spectroscopy (Predicted)

- -NH (lactam): A broad singlet, typically in the range of 7.5-8.5 ppm.
- -CH- (at C5): A multiplet, coupled to the adjacent CH₂ groups.
- -CH₂- (pyrrolidinone ring): Multiplets corresponding to the two methylene groups of the ring.
- -CH₂- (side chain): A doublet or multiplet, coupled to the C5 proton.
- -CH₃ (acetyl group): A sharp singlet, typically around 2.1-2.3 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

- C=O (lactam): A signal in the range of 175-180 ppm.
- C=O (ketone): A signal in the range of 205-215 ppm.
- -CH- (at C5): A signal around 50-60 ppm.
- -CH₂- (pyrrolidinone ring): Signals in the aliphatic region.
- -CH₂- (side chain): A signal adjacent to the ketone.
- -CH₃ (acetyl group): A signal in the upfield region, around 25-30 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

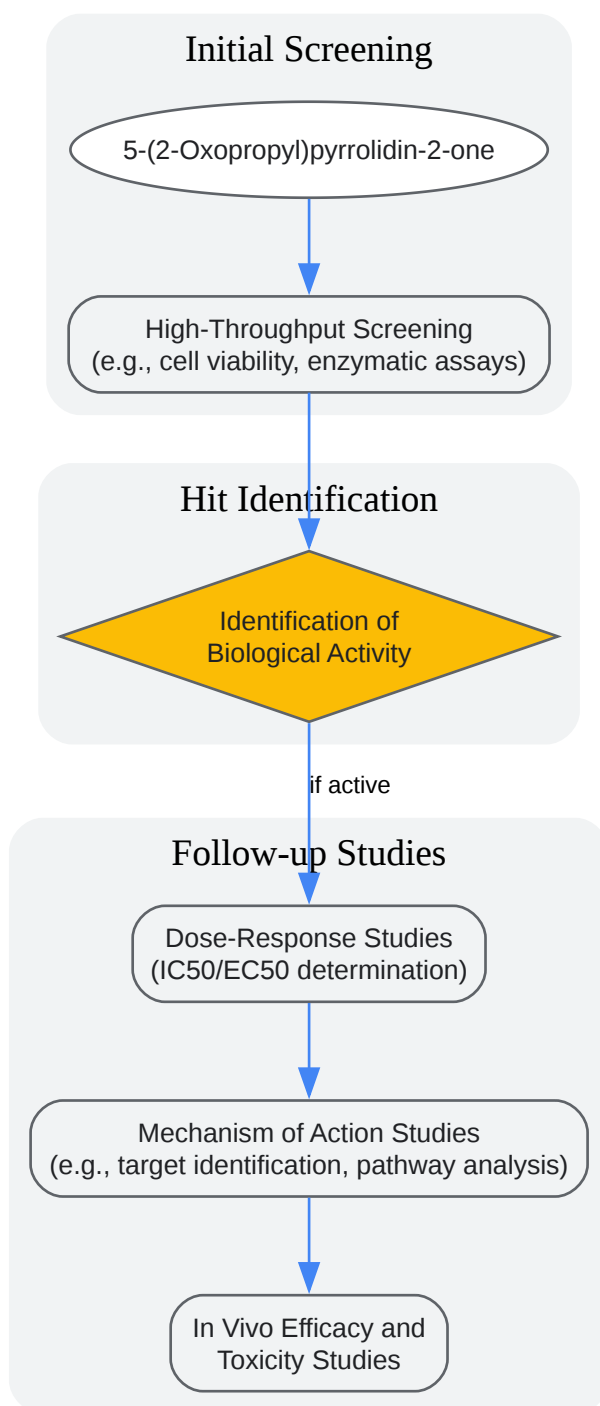
- N-H stretch (lactam): A broad band around 3200-3400 cm⁻¹.
- C=O stretch (lactam): A strong absorption band around 1680-1700 cm⁻¹.
- C=O stretch (ketone): A strong absorption band around 1710-1720 cm⁻¹.
- C-H stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹.

2.2.4. Mass Spectrometry (Predicted) The mass spectrum would be expected to show a molecular ion peak $[M]^+$ at $m/z = 141$. Key fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available in the public domain for **5-(2-Oxopropyl)pyrrolidin-2-one**. However, the broader class of pyrrolidin-2-one derivatives has been investigated for a wide range of biological activities, including as nootropics, anticonvulsants, and anti-inflammatory agents. The structural motifs present in **5-(2-Oxopropyl)pyrrolidin-2-one** suggest it could be a candidate for screening in various biological assays.

A logical workflow for the initial biological evaluation of this compound is proposed below.



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Proposed workflow for the biological evaluation of 5-(2-Oxopropyl)pyrrolidin-2-one.

Conclusion

5-(2-Oxopropyl)pyrrolidin-2-one is a readily available chemical entity for research purposes. While it belongs to a class of compounds with known biological importance, specific data on its synthesis, spectral properties, and biological activity are lacking in publicly accessible literature. The information provided in this guide is based on the fundamental principles of organic chemistry and data available for structurally related molecules. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to perform and publish comprehensive studies to fill the existing knowledge gap.

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References

- 1. soc.chim.it [soc.chim.it]
- 2. γ -Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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